molecular formula C18H21N5O5 B1261380 N-benzyl-9-(alpha-D-glucosyl)adenine

N-benzyl-9-(alpha-D-glucosyl)adenine

Cat. No. B1261380
M. Wt: 387.4 g/mol
InChI Key: KRUUBWXADMDQSI-YYZLIPTLSA-N
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Description

N-benzyl-9-(alpha-D-glucosyl)adenine is an N-glycosyl compound that is N-benzyladenine in which an alpha-D-glucopyranosyl residue is attached at position N-9. It has a role as a cytokinin. It is a 6-alkylaminopurine and a N-glycosyl compound. It derives from an adenine.

Scientific Research Applications

Application in Tissue Culture

N-benzyl-9-(alpha-D-glucosyl)adenine, as a cytokinin analogue, has been studied in tissue culture. Werbrouck et al. (2008) compared the metabolism and effects of this compound with other cytokinins like N6-benzyladenine in micropropagated Spathiphyllum floribundum. It was found that N-benzyl-9-(alpha-D-glucosyl)adenine was mainly converted into a stable derivative located at the basal part of the plant, which could be metabolized faster than other derivatives during acclimatization. This indicates its potential utility in tissue culture applications, particularly in enhancing root formation and shoot production in vitro (Werbrouck et al., 2008).

Synthesis for Biochemical Research

The compound has also been involved in the synthesis of analogues for biochemical research. Abe et al. (2000) synthesized a C-glycosidic analogue of adenophostin A, a potent IP(3) receptor agonist, using a process that involved N-benzyl-9-(alpha-D-glucosyl)adenine. This synthesis pathway demonstrates the compound’s relevance in creating biochemical tools for studying receptor interactions and signaling pathways (Abe et al., 2000).

Exploring Structural and Enzymatic Interactions

Research by Mishra et al. (2010) explored the structural consequences of N9-alkylation in silver-adenine frameworks, including derivatives of N-benzyl-9-(alpha-D-glucosyl)adenine. They found that varying the substituent bulk at the N9 position of the adenine moiety significantly influences the structural aspects of these frameworks. This study contributes to understanding how modifications in adenine derivatives can affect molecular and enzymatic interactions (Mishra et al., 2010).

Enzyme Inhibitor Studies

N-benzyl-9-(alpha-D-glucosyl)adenine and its derivatives have been investigated as potential enzyme inhibitors. Research in this area focuses on understanding how modifications to the adenine structure can influence the binding and inhibition of various enzymes, contributing to a better understanding of enzyme kinetics and potential therapeutic applications (Baker & Sachdev, 1963).

properties

Product Name

N-benzyl-9-(alpha-D-glucosyl)adenine

Molecular Formula

C18H21N5O5

Molecular Weight

387.4 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[6-(benzylamino)purin-9-yl]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C18H21N5O5/c24-7-11-13(25)14(26)15(27)18(28-11)23-9-22-12-16(20-8-21-17(12)23)19-6-10-4-2-1-3-5-10/h1-5,8-9,11,13-15,18,24-27H,6-7H2,(H,19,20,21)/t11-,13-,14+,15-,18+/m1/s1

InChI Key

KRUUBWXADMDQSI-YYZLIPTLSA-N

Isomeric SMILES

C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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